2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
CAS No.:
Cat. No.: VC14951205
Molecular Formula: C21H22BrN3O2
Molecular Weight: 428.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22BrN3O2 |
|---|---|
| Molecular Weight | 428.3 g/mol |
| IUPAC Name | 2-(5-bromoindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C21H22BrN3O2/c1-27-19-5-3-18(4-6-19)23-10-12-24(13-11-23)21(26)15-25-9-8-16-14-17(22)2-7-20(16)25/h2-9,14H,10-13,15H2,1H3 |
| Standard InChI Key | UERNROSATIPJSM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-(5-bromo-1H-indol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (C21H22BrN3O2; MW 428.3 g/mol) integrates three critical subunits:
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Indole core: A bicyclic aromatic system with a bromine atom at the 5-position, enhancing electrophilic reactivity and receptor binding specificity.
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Piperazine ring: A six-membered diamine heterocycle substituted at the 4-position with a 4-methoxyphenyl group, contributing to conformational flexibility and hydrophobic interactions.
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Ethanone linker: A ketone bridge connecting the indole and piperazine moieties, stabilizing the molecule’s planar configuration.
The IUPAC name, 2-(5-bromoindol-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone, reflects this arrangement, while its SMILES notation (COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=C3C=CC(=C4)Br) codifies atomic connectivity.
Physicochemical Characteristics
Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 428.3 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
The moderate lipophilicity (LogP ~3.8) suggests favorable blood-brain barrier penetration, critical for central nervous system (CNS) targeting.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis involves a three-step sequence:
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Indole Bromination: Electrophilic bromination of 1H-indole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromo-1H-indole with >90% efficiency.
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Piperazine Functionalization: 4-Methoxyphenylpiperazine is prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with piperazine, followed by O-methylation.
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Acylation Coupling: The final step employs a Friedel-Crafts acylation, where 5-bromoindole reacts with chloroacetyl chloride, followed by displacement with 4-methoxyphenylpiperazine under basic conditions (K2CO3, acetonitrile).
Mechanistic Insights
The acylation proceeds via a two-stage mechanism:
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Stage 1: Chloroacetyl chloride reacts with the indole’s N-H group, forming a reactive imidoyl chloride intermediate.
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Stage 2: Nucleophilic attack by the piperazine’s secondary amine on the carbonyl carbon displaces chloride, yielding the ethanone-linked product.
Critical Parameters:
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Temperature: 60–70°C optimal for imidoyl chloride stability.
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Solvent: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
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Yield: 68–72% after purification via silica gel chromatography.
Biological Activity and Pharmacological Profile
Serotonin Receptor Interactions
Radioligand binding assays reveal high affinity for 5-HT1A (Ki = 12.4 nM) and 5-HT6 (Ki = 18.9 nM) receptors, surpassing reference antagonists like clozapine (5-HT6 Ki = 12.4 nM) . Functional assays using HEK293 cells transfected with human 5-HT receptors demonstrate antagonist activity, inhibiting 2-Me-5-HT-induced calcium mobilization (IC50 = 32 nM for 5-HT6) .
Mechanistic Implications:
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5-HT1A: Preferential binding to presynaptic autoreceptors may modulate serotonin release, offering anxiolytic effects.
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5-HT6: Antagonism enhances acetylcholine and glutamate release in the hippocampus, improving cognitive function .
In Vitro and Preclinical Data
| Assay Type | Result |
|---|---|
| CYP450 Inhibition | CYP2D6 IC50 = 4.2 µM |
| Plasma Protein Binding | 92.3% (Human) |
| Metabolic Stability | t1/2 = 48 min (Human) |
While exhibiting moderate metabolic stability, the compound’s high protein binding may limit free plasma concentrations.
Comparative Analysis with Structural Analogues
Key Analogues and Activity Trends
The 4-methoxyphenyl group enhances 5-HT1A selectivity compared to 2-methoxy analogues, while naphthalenesulfonyl derivatives prioritize 5-HT6 affinity .
Structure-Activity Relationships (SAR)
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Indole Substitution: Bromine at C5 optimizes hydrophobic interactions with receptor subpockets.
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Piperazine Position: Para-substitution on the phenyl ring improves metabolic stability over ortho-substituted analogues .
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Linker Flexibility: The ethanone bridge balances conformational rigidity and rotational freedom, critical for receptor fit.
Future Research Directions
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Prodrug Development: Esterification of the ketone group to improve oral bioavailability.
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Polypharmacology: Dual 5-HT1A/5-HT6 antagonists for treatment-resistant depression.
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Crystallography: X-ray co-crystallization with 5-HT6 receptors to guide rational design.
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